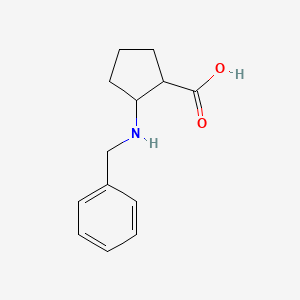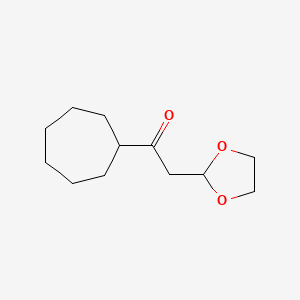
1-(2,6-二异丙基苯基)-2-苯基-1H-咪唑
描述
“1-(2,6-Diisopropylphenyl)-2-phenyl-1H-imidazole” is a chemical compound that is likely related to the family of imidazoles . Imidazoles are a type of organic compound with a five-membered ring structure containing two nitrogen atoms. They are widely used in organic synthesis .
Synthesis Analysis
The synthesis of related compounds often involves the alkylation of imidazole derivatives with diisopropylphenyl groups . These syntheses highlight the versatility and efficiency of producing imidazolium salts under relatively mild conditions .Molecular Structure Analysis
The molecular structure of “1-(2,6-Diisopropylphenyl)-2-phenyl-1H-imidazole” can be analyzed using a combination of 1H, 13C, and 15N NMR spectroscopy, infrared and UV/Vis spectroscopy, X-ray crystallography, and GC mass spectrometry .Chemical Reactions Analysis
The compound may participate in various chemical reactions. For instance, α-Aryl-α-diazo ketones derived from direct diazo transfer with α-aryl ketones can cyclize efficiently in the presence of Rh catalysts to give the corresponding α-aryl cyclopentanones .科学研究应用
合成和结构表征
1-(2,6-二异丙基苯基)-2-苯基-1H-咪唑及其衍生物主要用于合成和结构表征各种化合物。例如,Danopoulos等人(2002年)合成了稳定的吡啶和膦功能化的N-杂环卡宾,展示了咪唑衍生物在形成稳定化合物方面的多功能性,这些化合物具有在化学各领域潜在应用(Danopoulos et al., 2002)。
单电子转移试剂
咪唑衍生物的化学性质使其能够在各种有机转化中作为单电子转移试剂。Das等人(2020年)展示了一种基于咪唑的自由基作为单电子转移试剂的用途,突出了其在激活芳基卤化物键、烯烃氢硅烷化和在常温下催化还原CO2中的实用性(Das et al., 2020)。
抗菌剂
由于其结构特性,咪唑药物被探索其抗菌潜力。Narwal等人(2012年)研究了各种咪唑衍生物的抗菌活性,强调了这些化合物在临床医学中可以发挥重要作用(Narwal et al., 2012)。
交叉偶联反应
该化合物还在促进交叉偶联反应中发挥作用,这是有机合成中的一个重要过程。Lee和Nolan(2000年)报道了一种钯/咪唑氯化物体系的使用,涉及1-(2,6-二异丙基苯基)-2-苯基-1H-咪唑,用于高效地进行芳基氯化物和溴化物的交叉偶联反应(Lee & Nolan, 2000)。
非线性光学材料
咪唑衍生物的独特电子结构使其适用于非线性光学(NLO)应用。Jayabharathi等人(2012年)合成并表征了一种咪唑衍生物,揭示了其作为NLO材料的潜力,因为其具有显著的超极化率和适当的张量分量比(Jayabharathi et al., 2012)。
安全和危害
The safety data sheet for a related compound, 1,3-Bis(2,6-diisopropylphenyl)imidazolium chloride, indicates that it may cause skin irritation, serious eye irritation, and respiratory irritation when inhaled . It is recommended to handle this compound with appropriate protective equipment and in a well-ventilated area .
作用机制
Target of Action
Related compounds such as 2,6-diisopropylphenyl isocyanate and 1,3-Bis(2,6-diisopropylphenyl)imidazolium chloride have been used in organic synthesis and as pharmaceutical intermediates, suggesting that they may interact with a variety of biological targets.
Mode of Action
The imidazole ring can participate in various types of chemical reactions, potentially leading to changes in the activity or function of its targets .
Biochemical Pathways
Compounds with similar structures have been used in the synthesis of nhc copper(i) complexes bearing dipyridylamine ligands, which exhibit interesting luminescent properties . This suggests that 1-(2,6-Diisopropylphenyl)-2-phenyl-1H-imidazole might also interact with copper ions and potentially affect copper-related biochemical pathways.
Pharmacokinetics
The compound’s solubility, stability, and reactivity would likely influence its bioavailability and pharmacokinetic behavior .
Result of Action
The compound’s potential to form adducts with chloroform via c–h bond activation at the carbene carbon has been reported . This suggests that the compound might be capable of modifying other molecules through similar mechanisms, potentially leading to changes in cellular function or structure.
Action Environment
The action, efficacy, and stability of 1-(2,6-Diisopropylphenyl)-2-phenyl-1H-imidazole are likely influenced by various environmental factors. For instance, the compound’s reactivity and stability could be affected by factors such as temperature, pH, and the presence of other chemicals . Additionally, the compound’s interaction with its targets and its overall biological activity could be influenced by the specific conditions within the cellular environment.
生化分析
Biochemical Properties
1-(2,6-Diisopropylphenyl)-2-phenyl-1H-imidazole plays a crucial role in biochemical reactions, particularly as a ligand in homogeneous catalysis. It interacts with various enzymes, proteins, and other biomolecules, facilitating catalytic processes. For instance, it has been shown to interact with N-heterocyclic carbenes (NHCs), which are valuable ligands in catalysis due to their strong σ-donation and variable steric bulk . These interactions are essential for the stabilization of metals and intermediates at unusual oxidation states, thereby enhancing the efficiency of catalytic reactions.
Cellular Effects
The effects of 1-(2,6-Diisopropylphenyl)-2-phenyl-1H-imidazole on various cell types and cellular processes are profound. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. Studies have shown that it can affect the activity of specific enzymes and proteins, leading to alterations in cellular processes such as proliferation, differentiation, and apoptosis . These effects are crucial for understanding the compound’s potential therapeutic applications and its impact on cellular health.
Molecular Mechanism
At the molecular level, 1-(2,6-Diisopropylphenyl)-2-phenyl-1H-imidazole exerts its effects through various binding interactions with biomolecules. It can inhibit or activate enzymes, leading to changes in gene expression and cellular function. For example, its interaction with NHCs can result in the activation of catalytic processes, enhancing the efficiency of chemical reactions . Additionally, its ability to bind to specific proteins and enzymes can modulate their activity, further influencing cellular processes.
Temporal Effects in Laboratory Settings
The stability and degradation of 1-(2,6-Diisopropylphenyl)-2-phenyl-1H-imidazole over time are critical factors in laboratory settings. Studies have shown that the compound is relatively stable under standard laboratory conditions, with minimal degradation observed over extended periods
Dosage Effects in Animal Models
The effects of 1-(2,6-Diisopropylphenyl)-2-phenyl-1H-imidazole vary with different dosages in animal models. At lower doses, the compound has been shown to have minimal adverse effects, while higher doses can lead to toxicity and other adverse effects . Understanding the threshold effects and the safe dosage range is crucial for its potential therapeutic applications and for minimizing any toxic effects.
Metabolic Pathways
1-(2,6-Diisopropylphenyl)-2-phenyl-1H-imidazole is involved in various metabolic pathways, interacting with specific enzymes and cofactors. These interactions can influence metabolic flux and metabolite levels, thereby affecting overall cellular metabolism . The compound’s role in these pathways is essential for understanding its potential therapeutic applications and its impact on cellular health.
Transport and Distribution
The transport and distribution of 1-(2,6-Diisopropylphenyl)-2-phenyl-1H-imidazole within cells and tissues are mediated by specific transporters and binding proteins. These interactions can influence the compound’s localization and accumulation within different cellular compartments . Understanding these processes is crucial for optimizing its therapeutic applications and for minimizing any potential adverse effects.
Subcellular Localization
The subcellular localization of 1-(2,6-Diisopropylphenyl)-2-phenyl-1H-imidazole is influenced by various targeting signals and post-translational modifications. These factors can direct the compound to specific compartments or organelles, affecting its activity and function . Understanding its subcellular localization is essential for optimizing its therapeutic applications and for minimizing any potential adverse effects.
属性
IUPAC Name |
1-[2,6-di(propan-2-yl)phenyl]-2-phenylimidazole | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H24N2/c1-15(2)18-11-8-12-19(16(3)4)20(18)23-14-13-22-21(23)17-9-6-5-7-10-17/h5-16H,1-4H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DGCQHTACQZUATF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1=C(C(=CC=C1)C(C)C)N2C=CN=C2C3=CC=CC=C3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H24N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50728686 | |
| Record name | 1-[2,6-Di(propan-2-yl)phenyl]-2-phenyl-1H-imidazole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50728686 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
304.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
914306-50-6 | |
| Record name | 1-[2,6-Di(propan-2-yl)phenyl]-2-phenyl-1H-imidazole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50728686 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: How does the structure of 1-(2,6-Diisopropylphenyl)-2-phenyl-1H-imidazole influence the emission color of its corresponding Iridium(III) complex?
A: The presence of the bulky 2,6-diisopropylphenyl substituent on the imidazole ring plays a crucial role in determining the emission color of the resulting Iridium(III) complex. [] This bulky group can hinder intermolecular interactions, leading to a more blue-shifted emission. For instance, the complex [Ir(ipr-dphim)2(dmapzpy)]PF6, where "ipr-dphim" represents 1-(2,6-diisopropylphenyl)-2-phenyl-1H-imidazole, exhibits deep blue emission with maxima at ~460 and 480 nm. [] This highlights how strategic ligand design can tune the photophysical properties of these complexes.
Q2: How do computational studies contribute to understanding the photophysical properties of Iridium(III) complexes containing 1-(2,6-Diisopropylphenyl)-2-phenyl-1H-imidazole?
A: Density functional theory (DFT) calculations are invaluable for understanding the electronic structure and predicting the photophysical properties of these complexes. [] For instance, researchers have used DFT to calculate the HOMO-LUMO energy gaps, which correlate with the absorption and emission properties of the complexes. [] These calculations provide insights into the factors influencing the color of light emitted, guiding the design of new materials with desired optical properties for OLED applications.
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。






![trans-3-[[(1,1-Dimethylethyl)dimethylsilyl]oxy]cyclobutanemethanol](/img/structure/B1400368.png)









